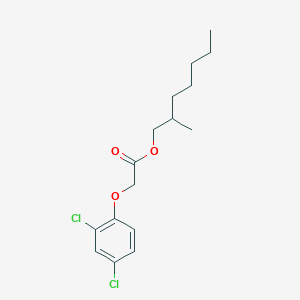

2-Methylheptyl (2,4-dichlorophenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methylheptyl (2,4-dichlorophenoxy)acetate is a chemical compound with the molecular formula C₁₆H₂₂Cl₂O₃. It is a member of the family of 2,4-dichlorophenoxyacetic acid compounds and is commonly used as a broad-spectrum herbicide . This compound is known for its effectiveness in controlling broad-leaved weeds in various agricultural and non-agricultural settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylheptyl (2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 2-methylheptanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction efficiency and yield . The final product is then purified through distillation or crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Methylheptyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:

Substitution: The chlorine atoms in the phenoxy ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the solvent.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophilic reagents such as amines or thiols.

Major Products Formed

Hydrolysis: 2,4-dichlorophenoxyacetic acid and 2-methylheptanol.

Oxidation: Carboxylic acids.

Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-Methylheptyl (2,4-dichlorophenoxy)acetate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on plant growth and development, particularly in weed control.

Medicine: Investigated for its potential use in developing new herbicidal drugs.

Industry: Widely used in agriculture for controlling broad-leaved weeds in crops, lawns, and aquatic areas.

Mechanism of Action

The mechanism of action of 2-Methylheptyl (2,4-dichlorophenoxy)acetate involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of susceptible plants . The compound is absorbed through the leaves and translocated to the meristems, where it disrupts normal cell division and growth processes .

Comparison with Similar Compounds

Similar Compounds

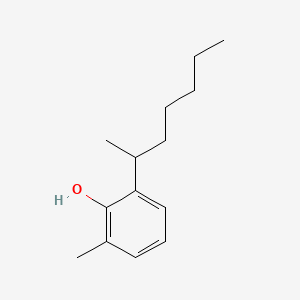

2,4-Dichlorophenoxyacetic acid: The parent compound, widely used as a herbicide.

2-Ethylhexyl (2,4-dichlorophenoxy)acetate: Another ester derivative with similar herbicidal properties.

2-Methylheptyl (2,4-dichlorophenoxy)propionate: A structurally similar compound with slight variations in its chemical structure.

Uniqueness

2-Methylheptyl (2,4-dichlorophenoxy)acetate is unique due to its specific ester group, which provides distinct physicochemical properties such as solubility and volatility . These properties can influence its effectiveness and application methods in agricultural settings .

Properties

CAS No. |

52716-14-0 |

|---|---|

Molecular Formula |

C16H22Cl2O3 |

Molecular Weight |

333.2 g/mol |

IUPAC Name |

2-methylheptyl 2-(2,4-dichlorophenoxy)acetate |

InChI |

InChI=1S/C16H22Cl2O3/c1-3-4-5-6-12(2)10-21-16(19)11-20-15-8-7-13(17)9-14(15)18/h7-9,12H,3-6,10-11H2,1-2H3 |

InChI Key |

WSIWNKXXOHNGRO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)COC(=O)COC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B14651364.png)

![Zinc, bromo[2-(diethylamino)-2-oxoethyl]-](/img/structure/B14651422.png)

![1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan](/img/structure/B14651430.png)